(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
Historical Development of Benzothiazole-Based Compounds
The benzothiazole nucleus, first synthesized by August Wilhelm von Hofmann in 1879 through cyclization of thiobenzanilides, initially served industrial applications as a vulcanization accelerator for rubber. Hofmann’s seminal work demonstrated that treating 2-aminothiophenol with acid chlorides yielded 2-substituted benzothiazoles—a reaction paradigm still prevalent today. By 1967, natural benzothiazoles emerged with the isolation of 6-hydroxybenzothiazole-5-acetic acid from Vaccinium macrocarpon (American cranberry), revealing inherent bioactivity.
The 20th century witnessed explosive growth in benzothiazole medicinal chemistry. Key milestones include:
Modern synthetic strategies employ diverse pathways:
- Condensation routes : 2-Aminothiophenol + aldehydes/ketones → Schiff base intermediates → cyclodehydrogenation.
- Multicomponent reactions : One-pot assemblies using thioureas, bromonitrobenzenes, and acetophenones.
- Catalytic methods : Samarium triflate-mediated cyclizations under mild conditions.
These advances position benzothiazoles as privileged scaffolds in drug discovery, with over 120 clinical candidates reported since 2010.
Significance of Imine-Functionalized Heterocyclic Scaffolds
Imine linkages (–N=C–) in heterocycles confer unique advantages:
- Electronic tunability : The sp²-hybridized nitrogen enables resonance stabilization and π-π interactions with biological targets.
- Structural rigidity : Conformational restriction enhances binding specificity to enzymes/receptors.
- Synthetic versatility : Imines serve as linchpins for cycloadditions, nucleophilic attacks, and redox transformations.
In benzothiazole hybrids, imine functionalization at C2 (thiazole ring) profoundly impacts bioactivity. For instance:
- 2-Arylideneimine benzothiazoles show 69.2% analgesic efficacy in murine models.
- Imine-bridged benzothiazole-quinazoline hybrids exhibit dual COX-2/5-LOX inhibition (IC~50~ = 1.8–4.3 µM).
The imine group also facilitates metal coordination—a property exploited in catalytic and diagnostic applications. Copper(II) complexes of iminobenzothiazoles demonstrate 15-fold enhanced anticancer activity vs. ligands alone.
Structural Evolution of Dihydro-1,4-Dioxine-Carbonyl Derivatives
Dihydro-1,4-dioxine-carbonyl systems contribute three critical features to hybrid molecules:
- Oxidative stability : The saturated dioxane ring resists peroxidation vs. furan analogs.
- Hydrogen-bonding capacity : Ether oxygens mediate interactions with protein active sites.
- Stereoelectronic control : Chair conformations direct substituent spatial orientation.
Synthetic methodologies for dihydrodioxine-carbonyl units have evolved through three generations:
First-generation (pre-2000) :
Second-generation (2000–2020) :
- Ring-closing metathesis of diethyl diallylmalonates.
- Improved yields (75–85%), but Grubbs catalyst costs prohibitive.
Third-generation (2020–present) :
Incorporating carbonyl groups at C2 of dihydrodioxine enables conjugation with benzothiazole-imine systems. Recent work couples 5,6-dihydro-1,4-dioxine-2-carbonyl chlorides with 2-aminobenzothiazoles under Schlenk conditions. X-ray crystallography confirms the (Z)-configuration predominates (87:13 Z:E ratio) due to steric hindrance from the dioxane ring.
Research Objectives and Scope
This review establishes four research imperatives for benzothiazole-dioxine hybrids:
1. Mechanistic elucidation :
- Map structure-activity relationships (SAR) for imine geometry ((Z) vs. (E)) on target engagement.
- Resolve electron distribution patterns via DFT calculations (B3LYP/6-311G**).
2. Synthetic innovation :
- Develop enantioselective imine ligation techniques (≥90% ee).
- Optimize microwave-assisted one-pot assemblies (≤30 min reaction times).
3. Functional characterization :
- Profile kinase inhibition spectra (PIM1, CDK4/6, BTK).
- Assess biofilm disruption potential against ESKAPE pathogens.
4. Translational potential :
Properties
IUPAC Name |
ethyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-3-24-15(20)9-19-12-5-4-11(22-2)8-14(12)26-17(19)18-16(21)13-10-23-6-7-25-13/h4-5,8,10H,3,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYGVRIMBFOMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential pharmacological applications. Its structural features suggest possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anti-inflammatory and analgesic properties. The compound's activity is often evaluated through various in vitro and in vivo assays.
The biological activity of this compound is likely mediated through inhibition of key enzymes involved in inflammatory pathways. Notably, studies have highlighted its interaction with cyclooxygenase enzymes (COX), which are critical in the synthesis of prostaglandins from arachidonic acid.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibition of COX enzymes. For instance, an IC50 value of approximately 130 μg/mL for COX-2 and 314 μg/mL for COX-1 was reported, indicating a preferential action towards COX-2 inhibition . Additionally, molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, facilitating its anti-inflammatory effects.
In Vivo Studies
In vivo assessments using animal models have shown that administration of this compound results in a notable reduction in edema formation. For example:
| Dosage (mg/kg) | Reduction in Edema (%) |
|---|---|
| 10 | 33.3 ± 0.77 |
| 20 | 34.7 ± 0.74 |
| 30 | 40.58 ± 0.84 |
These findings indicate a dose-dependent response to the compound's anti-inflammatory properties .
Case Studies
A notable case study involved evaluating the efficacy of this compound in a carrageenan-induced paw edema model. The study showed significant analgesic effects at higher concentrations (50 mg/kg and above), with latency times improving markedly as dosage increased .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves several steps:
- Formation of Key Intermediates : The compound is synthesized starting from commercially available precursors through controlled reactions.
- Characterization Techniques : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antidepressant Activity
Research indicates that related compounds exhibit high affinities for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant properties. For example, one derivative showed a Ki value of 17 nM for the 5-HT1A receptor, demonstrating significant binding affinity.
Anti-inflammatory Effects
Thiazole derivatives are known for their anti-inflammatory and analgesic properties. The unique structure of this compound may contribute to similar effects through modulation of inflammatory pathways.
Anti-cancer Research
Studies on heterocyclic compounds like thiazoles indicate extensive research into their anticancer activities. These compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives:
- Study on Antidepressant Effects : A study evaluating benzothiazole derivatives demonstrated significant antidepressant-like activity in animal models using the forced swimming test (FST) and tail suspension test (TST). Compounds similar to (Z)-ethyl 2-(...) showed reduced immobility times in these tests, suggesting potential efficacy in treating depression.
- Anti-cancer Research : Research on thiophene-based derivatives indicates that heterocyclic compounds like thiazoles have been extensively studied for their anticancer activities. These compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Properties
Key Research Findings
- Stereochemical Influence : The Z-configuration in the target compound may confer enhanced binding affinity compared to E-isomers, though experimental validation is needed.
- Metabolic Stability : The 1,4-dioxine group could improve metabolic stability relative to simpler benzothiazoles, as seen in analogous pesticidal triazine derivatives .
- Synthetic Efficiency: While three-component reactions (e.g., ) offer rapid access to benzothiazoles, the target compound’s synthesis may require precise control of imino bond geometry, increasing complexity.
Q & A
Q. What are the established synthetic routes for (Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate?
The synthesis typically involves multi-step condensation and alkolysis reactions. For example:
- Step 1 : Condensation of 6-methoxybenzo[d]thiazole derivatives with 5,6-dihydro-1,4-dioxine-2-carbonyl chloride under anhydrous conditions to form the imino linkage. This step often requires refluxing in acetic acid with sodium acetate as a catalyst .
- Step 2 : Alkylation of the thiazole nitrogen using ethyl chloroacetate. Reaction conditions (pH, solvent polarity, and temperature) are critical for regioselectivity and Z-configuration retention. Methanol or ethanol as solvents at pH 6.5–7.0 is common, with slow cooling to crystallize the product .
- Key Reference : Similar methodologies are detailed for analogous thiazole derivatives, emphasizing the role of solvent polarity in stabilizing intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves the Z-configuration and confirms molecular geometry. SHELX software (e.g., SHELXL) is widely used for structure refinement, leveraging hydrogen-bonding networks (e.g., N–H⋯O and π-π interactions) to validate packing motifs .
- NMR spectroscopy : H and C NMR identify substituent effects (e.g., methoxy and dioxine groups). Coupling constants (e.g., ) help confirm stereochemistry.
- IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm) and imine (C=N at ~1650 cm) .
Q. How does the Z-configuration influence the compound’s reactivity and interactions?
The Z-configuration dictates spatial arrangement, affecting:
- Hydrogen-bonding capacity : The imino group’s orientation enables intermolecular N–H⋯O bonds, stabilizing crystal lattices .
- Electronic properties : Conjugation between the dioxine carbonyl and thiazole ring enhances electrophilicity at the imino nitrogen, influencing nucleophilic attack sites .
- Biological activity : In related compounds, Z-isomers exhibit higher binding affinity to enzymes due to optimal steric alignment .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design optimizes pH (6.5–7.5) and methanol/water ratios to maximize crystallinity .
- In situ monitoring : Employ HPLC or FTIR to track intermediate formation and adjust reaction kinetics dynamically.
- Purification : Gradient recrystallization (e.g., DMF/acetic acid) removes byproducts while preserving Z-configuration .
Q. How to resolve discrepancies between crystallographic data and spectroscopic analyses?
- Case Study : If X-ray data (showing planar thiazole rings) conflicts with NMR (suggesting tautomerism):
Q. What computational methods elucidate the compound’s electronic properties?
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps), correlating with redox behavior .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes). The methoxy group’s electron-donating effect enhances π-stacking with aromatic residues .
- MD simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO) to guide solubility studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
